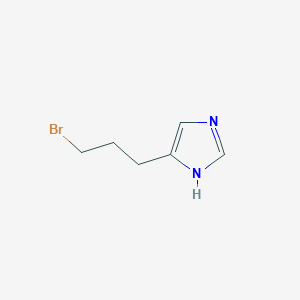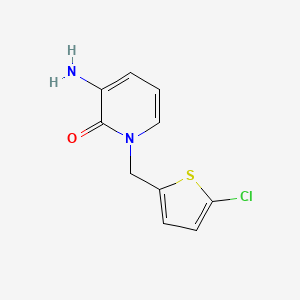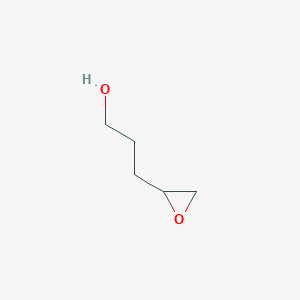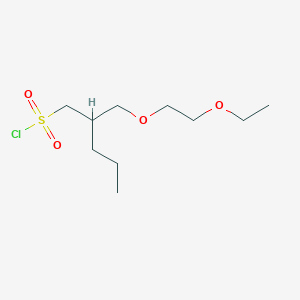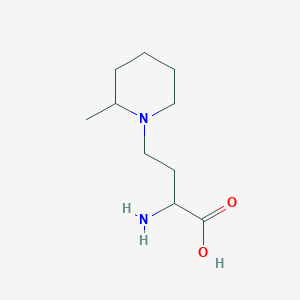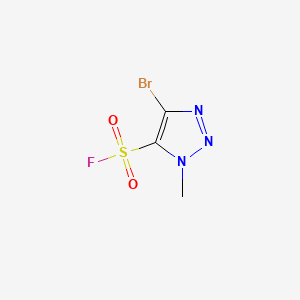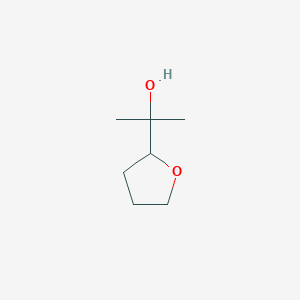
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione is an organic compound that features a pyrazole ring substituted with a methyl group and a hexane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with hexane-1,3-dione under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the diketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
作用機序
The mechanism of action of 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diketone moiety can participate in redox reactions, affecting cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
類似化合物との比較
Similar Compounds
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione: Similar structure but with trifluoromethyl substitution, used in luminescent materials.
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione: Contains heptafluoro substitution, also used in coordination chemistry.
Uniqueness
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione is unique due to its specific combination of a pyrazole ring and a hexane-1,3-dione moiety, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
1-(1-methylpyrazol-4-yl)hexane-1,3-dione |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)5-10(14)8-6-11-12(2)7-8/h6-7H,3-5H2,1-2H3 |
InChIキー |
CQRUFXMEAIVTFK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C1=CN(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


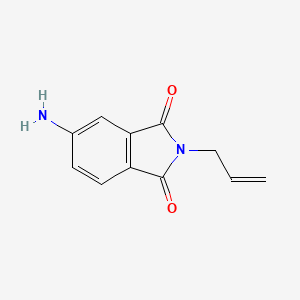

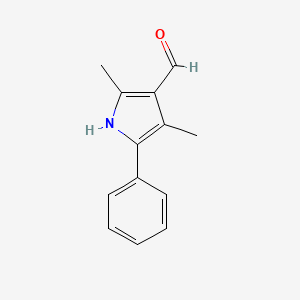
![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)

